molecular formula C24H26N4O2 B11238198 2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11238198
M. Wt: 402.5 g/mol
InChI Key: XNCKGVXJDBDGQH-UHFFFAOYSA-N
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Description

2-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that features an indole moiety fused with a tetrahydropyridine ring and a cycloheptapyridazinone structure

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C24H26N4O2/c29-23-14-18-6-2-1-3-8-21(18)26-28(23)16-24(30)27-12-10-17(11-13-27)20-15-25-22-9-5-4-7-19(20)22/h4-5,7,9-10,14-15,25H,1-3,6,8,11-13,16H2

InChI Key

XNCKGVXJDBDGQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC(=CC3)C4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common approach includes the initial formation of the indole moiety, followed by the construction of the tetrahydropyridine ring, and finally the cycloheptapyridazinone structure. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key enzymes involved in disease progression, such as those in cancer and infectious diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse biological activities and makes it a valuable compound for drug discovery and development .

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